molecular formula C15H16O2 B1585564 Phenol, 2,2'-methylenebis[4-methyl- CAS No. 3236-63-3

Phenol, 2,2'-methylenebis[4-methyl-

Cat. No. B1585564
CAS RN: 3236-63-3
M. Wt: 228.29 g/mol
InChI Key: XZXYQEHISUMZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,2'-methylenebis[4-methyl- (MBP) is an organic compound which is used in various applications in scientific research, lab experiments, and industry. It is a versatile and useful compound that has many advantages and limitations.

Scientific Research Applications

Catalysis and Polymerization

  • 2,2'-methylenebis[4-methyl-] has been utilized as a ligand in catalysts for polymerization. For example, Yi-Chang Liu, Bao-Tsan Ko, and Chu‐Chieh Lin (2001) found it effective in "living" and "immortal" polymerization of ε-caprolactone and l-lactide, demonstrating its potential in polymer production (Liu, Ko, & Lin, 2001).

X-Ray Diffraction Investigations

  • The compound's crystalline structure has been studied through X-ray diffraction, providing insights into its physical properties. B. Lasocha, M. Grzywa, and W. Lasocha (2005) explored its orthorhombic crystalline system, contributing to our understanding of its physical characteristics (Lasocha, Grzywa, & Lasocha, 2005).

Antioxidant Activity

  • Research by Riccardo Amorati et al. (2003) on its antioxidant activity showed that 2,2'-methylenebis[4-methyl-] exhibits significant antioxidant properties, particularly due to intramolecular hydrogen bonding (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Nanofiltration Applications

  • In the field of nanofiltration, the compound's rejection and solvent flux have been studied. B. Bruggen, J. Geens, and C. Vandecasteele (2002) analyzed its behavior in different solvents using polymeric nanofiltration membranes (Bruggen, Geens, & Vandecasteele, 2002).

Biodegradation Studies

  • A. Hamitouche, A. Amrane, Z. Bendjama, and F. Kaouah (2010) conducted studies on the biodegradation of phenol, where 2,2'-methylenebis[4-methyl-] and its derivatives were likely considered due to their structural similarities (Hamitouche, Amrane, Bendjama, & Kaouah, 2010).

Mechanism of Action

Target of Action

2,2’-Methylenebis(4-methylphenol) is a phenolic antioxidant that is commonly used in the rubber and plastic industries . It has been found to have significant effects on the germination, seedling growth, and development of flue-cured tobacco . The compound is present in the root exudates of continuously cropped flue-cured tobacco .

Mode of Action

The mode of action of 2,2’-Methylenebis(4-methylphenol) involves its interaction with its targets, leading to various changes. For instance, it has been reported that 2,2’-Methylenebis(4-methylphenol) can activate autophagic flux by increasing the level of LC3-II and forming autolysosome puncta .

Biochemical Pathways

2,2’-Methylenebis(4-methylphenol) affects several biochemical pathways. It has been found to suppress seed germination and compromise the activity of the antioxidant system . Transcriptomic analysis revealed robust responses of photosynthesis and secondary metabolism to 2,2’-Methylenebis(4-methylphenol), with a particular emphasis on flavonoid biosynthesis and alkaloid enrichment .

Pharmacokinetics

It is known that the compound is stable under normal conditions of use . High concentrations of dust may form explosive mixtures with air. Heating to decomposition may release carbon oxides and other irritating or toxic gases/fumes .

Result of Action

The action of 2,2’-Methylenebis(4-methylphenol) results in several molecular and cellular effects. It has been found to significantly inhibit flue-cured tobacco seed germination . Both 2,2’-Methylenebis(4-methylphenol) and benzoic acid induced senescence and necrosis in tobacco leaves, primarily by suppressing seed germination and compromising the activity of the antioxidant system .

Action Environment

The action of 2,2’-Methylenebis(4-methylphenol) can be influenced by environmental factors. For instance, the presence of the compound in the root exudates of continuously cropped flue-cured tobacco suggests that it may play a role in the plant’s response to its environment . Moreover, 2,2’-Methylenebis(4-methylphenol) significantly affected the richness and diversity of rhizosphere microorganisms, resulting in notable changes in microbial community structure and composition .

properties

IUPAC Name

2-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-3-5-14(16)12(7-10)9-13-8-11(2)4-6-15(13)17/h3-8,16-17H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXYQEHISUMZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062923
Record name Phenol, 2,2'-methylenebis[4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3236-63-3
Record name 2,2′-Methylenebis(4-methylphenol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3236-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,2'-methylenebis(4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2'-methylenebis[4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,2'-methylenebis[4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methylenedi-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 2,2'-methylenebis[4-methyl-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phenol, 2,2'-methylenebis[4-methyl-
Reactant of Route 3
Reactant of Route 3
Phenol, 2,2'-methylenebis[4-methyl-
Reactant of Route 4
Reactant of Route 4
Phenol, 2,2'-methylenebis[4-methyl-
Reactant of Route 5
Reactant of Route 5
Phenol, 2,2'-methylenebis[4-methyl-
Reactant of Route 6
Reactant of Route 6
Phenol, 2,2'-methylenebis[4-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.